Cas no 2138281-02-2 (2-(3-Chloro-4-fluorophenyl)-4-fluoropyrrolidine)
2-(3-Chloro-4-fluorophenyl)-4-fluoropyrrolidine Chemical and Physical Properties
Names and Identifiers
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- EN300-745468
- 2138281-02-2
- 2-(3-chloro-4-fluorophenyl)-4-fluoropyrrolidine
- 2-(3-Chloro-4-fluorophenyl)-4-fluoropyrrolidine
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- Inchi: 1S/C10H10ClF2N/c11-8-3-6(1-2-9(8)13)10-4-7(12)5-14-10/h1-3,7,10,14H,4-5H2
- InChI Key: QNCULJDWWLIBDE-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1CC(CN1)F)F
Computed Properties
- Exact Mass: 217.0469833g/mol
- Monoisotopic Mass: 217.0469833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 12Ų
2-(3-Chloro-4-fluorophenyl)-4-fluoropyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-745468-0.05g |
2-(3-chloro-4-fluorophenyl)-4-fluoropyrrolidine |
2138281-02-2 | 95.0% | 0.05g |
$1537.0 | 2025-03-11 | |
| Enamine | EN300-745468-0.1g |
2-(3-chloro-4-fluorophenyl)-4-fluoropyrrolidine |
2138281-02-2 | 95.0% | 0.1g |
$1610.0 | 2025-03-11 | |
| Enamine | EN300-745468-0.25g |
2-(3-chloro-4-fluorophenyl)-4-fluoropyrrolidine |
2138281-02-2 | 95.0% | 0.25g |
$1683.0 | 2025-03-11 | |
| Enamine | EN300-745468-0.5g |
2-(3-chloro-4-fluorophenyl)-4-fluoropyrrolidine |
2138281-02-2 | 95.0% | 0.5g |
$1757.0 | 2025-03-11 | |
| Enamine | EN300-745468-1.0g |
2-(3-chloro-4-fluorophenyl)-4-fluoropyrrolidine |
2138281-02-2 | 95.0% | 1.0g |
$1829.0 | 2025-03-11 | |
| Enamine | EN300-745468-2.5g |
2-(3-chloro-4-fluorophenyl)-4-fluoropyrrolidine |
2138281-02-2 | 95.0% | 2.5g |
$3585.0 | 2025-03-11 | |
| Enamine | EN300-745468-5.0g |
2-(3-chloro-4-fluorophenyl)-4-fluoropyrrolidine |
2138281-02-2 | 95.0% | 5.0g |
$5304.0 | 2025-03-11 | |
| Enamine | EN300-745468-10.0g |
2-(3-chloro-4-fluorophenyl)-4-fluoropyrrolidine |
2138281-02-2 | 95.0% | 10.0g |
$7866.0 | 2025-03-11 |
2-(3-Chloro-4-fluorophenyl)-4-fluoropyrrolidine Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2-(3-Chloro-4-fluorophenyl)-4-fluoropyrrolidine
Introduction to 2-(3-Chloro-4-fluorophenyl)-4-fluoropyrrolidine (CAS No. 2138281-02-2)
2-(3-Chloro-4-fluorophenyl)-4-fluoropyrrolidine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2138281-02-2, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both chloro and fluoro substituents on the phenyl ring, coupled with the pyrrolidine moiety, contributes to its distinct reactivity and binding affinity, making it a valuable scaffold for drug discovery.
The compound's structure is particularly noteworthy for its ability to interact with biological targets in a highly specific manner. The chloro and fluoro groups are known to enhance the metabolic stability and lipophilicity of molecules, which are critical factors in drug design. Recent studies have highlighted the importance of such structural features in optimizing pharmacokinetic profiles, ensuring that the drug remains effective and safe upon administration.
In the realm of medicinal chemistry, 2-(3-Chloro-4-fluorophenyl)-4-fluoropyrrolidine has been explored for its potential in addressing various therapeutic challenges. The pyrrolidine ring is a common motif in bioactive molecules, often found in drugs targeting neurological disorders, cardiovascular diseases, and cancer. The fluorine atoms introduce additional electronic effects that can fine-tune the compound's interactions with biological receptors, leading to improved efficacy and reduced side effects.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. By leveraging molecular modeling techniques, scientists can design derivatives of 2-(3-Chloro-4-fluorophenyl)-4-fluoropyrrolidine that exhibit enhanced potency and selectivity. This approach has been instrumental in accelerating the drug discovery process and bringing new treatments to market more efficiently.
The synthesis of 2-(3-Chloro-4-fluorophenyl)-4-fluoropyrrolidine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine and chlorine substituents necessitates careful handling to prevent unwanted side reactions. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have streamlined the process, making it more scalable and cost-effective.
The pharmacological profile of this compound has been studied extensively in preclinical models. Initial findings suggest that it exhibits promising activity against certain disease pathways, particularly those involving aberrant signaling cascades. The ability of 2-(3-Chloro-4-fluorophenyl)-4-fluoropyrrolidine to modulate these pathways could lead to novel therapeutic strategies for conditions that are currently difficult to treat.
In conclusion, 2-(3-Chloro-4-fluorophenyl)-4-fluoropyrrolidine (CAS No. 2138281-02-2) represents a significant advancement in pharmaceutical research. Its unique structural features and potential biological activities make it a compelling candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of medicine.
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